molecular formula C15H16ClN3O5S3 B12768170 T3TT60Uha9 CAS No. 92494-50-3

T3TT60Uha9

Cat. No.: B12768170
CAS No.: 92494-50-3
M. Wt: 450.0 g/mol
InChI Key: MJTXKZFRYJXYGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide involves multiple stepsThe final step involves the formation of the acetamide linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and proteins, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

92494-50-3

Molecular Formula

C15H16ClN3O5S3

Molecular Weight

450.0 g/mol

IUPAC Name

2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoylphenyl)acetamide

InChI

InChI=1S/C15H16ClN3O5S3/c16-11-6-12(14(27(18,23)24)7-13(11)26(17,21)22)19-15(20)9-25-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,19,20)(H2,17,21,22)(H2,18,23,24)

InChI Key

MJTXKZFRYJXYGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC(=C(C=C2S(=O)(=O)N)S(=O)(=O)N)Cl

Origin of Product

United States

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